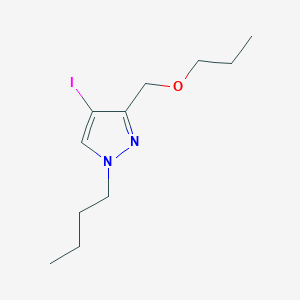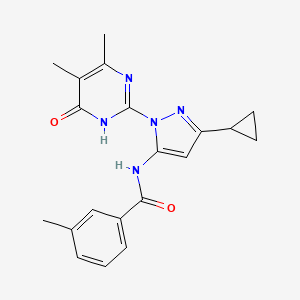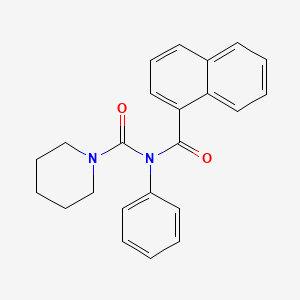
N-(1-naphthoyl)-N-phenylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-naphthoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It is related to the class of compounds known as naphthoylindoles . Naphthoylindoles are a class of synthetic cannabinoids , which can bind to endocannabinoid receptors in animals, presenting as CB1 and/or CB2 partial/full agonists .
Wissenschaftliche Forschungsanwendungen
Antitumor Agents and Mechanism of Action
Naphthalimides, including N-(1-naphthoyl)-N-phenylpiperidine-1-carboxamide analogues, have been extensively explored for their antitumor properties. These compounds are known for their DNA binding affinity, which enhances their antitumor activity. Various derivatives have been synthesized, including heterocyclic fused naphthalimides, bis-naphthalimides, and carboxamide derivatives, to improve their pharmacological profiles. The antitumor mechanism of action for these compounds includes DNA intercalation and topoisomerase II inhibition. Additionally, some naphthalimide derivatives have been designed to induce lysosomal membrane permeabilization (LMP) by introducing long alkyl chains and polyamines, showcasing the diversity in their mechanism of action against cancer cells (Zhuo Chen, Yufang Xu, X. Qian, 2018).
Medicinal Applications Beyond Anticancer Activity
Naphthalimide derivatives exhibit a broad spectrum of medicinal applications beyond their anticancer activity. These include antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. The structural diversity of naphthalimide-based compounds allows them to interact with various biological targets, including enzymes and receptors, displaying their potential in medicinal chemistry. Some naphthalimide derivatives have entered clinical trials, highlighting their significance in therapeutic development (Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou, 2016).
Fluorescent Dendrimers and Sensors
Naphthalimide-based fluorescent dendrimers have been investigated for their ability to detect biologically important metal ions. These dendrimers are sensitive to various metal ions crucial for biological processes, making them valuable tools for real-time detection of ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties (I. Grabchev, D. Staneva, R. Betcheva, 2012).
Dual Fluorescent Dyes
Research on modified photophysical models for the excited state properties of N-phenyl-1,8-naphthalimides has led to the development of dual fluorescent dyes. These dyes offer advantages in terms of internal calibration and quantitative analysis, which are critical for various scientific and industrial applications. The design and synthesis of these dyes are guided by a seesaw balanced photophysical model, facilitating the optimization of dual fluorescence emission (Michael P. Begaye, Premchendar Nandhikonda, Z. Cao, M. Heagy, 2010).
Eigenschaften
IUPAC Name |
N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(21-15-9-11-18-10-5-6-14-20(18)21)25(19-12-3-1-4-13-19)23(27)24-16-7-2-8-17-24/h1,3-6,9-15H,2,7-8,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHTUWQHZDAPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2851762.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/no-structure.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2851766.png)
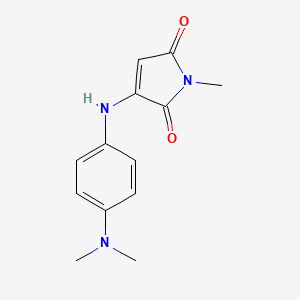
![3-methoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2851770.png)
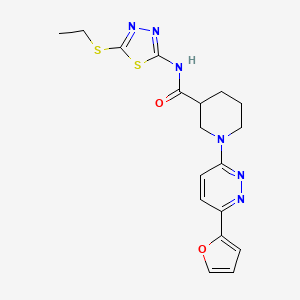
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2851773.png)
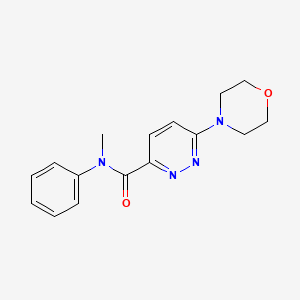
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2851779.png)

